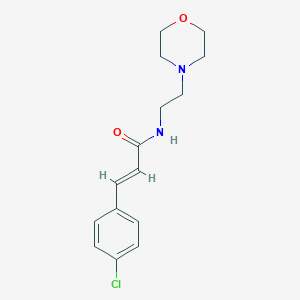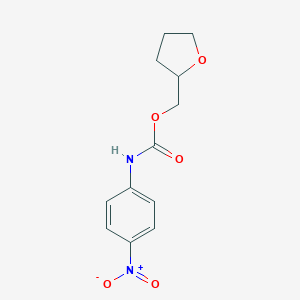
Butyl 4-(cyclohexanecarbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-(cyclohexanecarbonylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.42 g/mol. This compound is also known as benzocaine butyl ester and is commonly used as a local anesthetic in medical procedures. However, in
Mecanismo De Acción
Butyl 4-(cyclohexanecarbonylamino)benzoate acts as a local anesthetic by blocking the sodium channels in nerve cells, thereby preventing the transmission of pain signals to the brain. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Butyl 4-(cyclohexanecarbonylamino)benzoate has been found to exhibit minimal toxicity and low immunogenicity. It has been shown to be well-tolerated in animal studies and has a low risk of causing adverse effects. However, it is important to note that further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using butyl 4-(cyclohexanecarbonylamino)benzoate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and its properties can be easily modified to suit specific experimental needs. However, one limitation is that it may not be suitable for certain experiments that require a higher degree of specificity or selectivity.
Direcciones Futuras
There are several future directions for the study of butyl 4-(cyclohexanecarbonylamino)benzoate. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of new applications for the compound, such as in the treatment of other diseases or as a component of new drug delivery systems. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy for use in humans.
In conclusion, butyl 4-(cyclohexanecarbonylamino)benzoate is a promising compound that has potential applications in various fields of scientific research. Its properties make it a valuable tool for lab experiments, and further studies are needed to fully understand its potential uses and limitations.
Métodos De Síntesis
Butyl 4-(cyclohexanecarbonylamino)benzoate can be synthesized by the reaction of 4-aminobenzoic acid with butyl chloroformate and cyclohexyl isocyanide. The reaction takes place in the presence of a catalyst and a solvent, and the product is obtained by purification using chromatography techniques.
Aplicaciones Científicas De Investigación
Butyl 4-(cyclohexanecarbonylamino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its use in drug delivery systems, as it can be used as a carrier for various drugs.
Propiedades
Nombre del producto |
Butyl 4-(cyclohexanecarbonylamino)benzoate |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
butyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C18H25NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,20) |
Clave InChI |
UXFYSIOPSIHAJN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)

![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)

![2-amino-N'-[(E)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255289.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
